molecular formula C7H7BrFNO2S B13433842 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline

4-Bromo-5-fluoro-2-(methylsulphonyl)aniline

Cat. No.: B13433842
M. Wt: 268.11 g/mol
InChI Key: XRGHVVFAJBPWID-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is an organic compound with the molecular formula C7H7BrFNO2S It is a derivative of aniline, featuring bromine, fluorine, and a methylsulphonyl group as substituents

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

4-bromo-5-fluoro-2-methylsulfonylaniline

InChI

InChI=1S/C7H7BrFNO2S/c1-13(11,12)7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3

InChI Key

XRGHVVFAJBPWID-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of aniline derivatives, followed by reduction and subsequent halogenation. For instance, 4-bromo-2-fluoro-1-nitrobenzene can be reduced using iron and ammonium chloride in ethanol and water to yield the corresponding aniline derivative .

Industrial Production Methods

Industrial production of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to achieve high purity. The specific conditions and reagents used can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-(methylsulphonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines.

Scientific Research Applications

4-Bromo-5-fluoro-2-(methylsulphonyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . The compound may bind to allosteric sites on target proteins, modulating their activity and leading to downstream effects such as changes in gene expression or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is unique due to the presence of the methylsulphonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.

Biological Activity

4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is a synthetic organic compound that has garnered attention due to its potential biological activity. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties which are of significant interest in medicinal chemistry and drug development.

Molecular Structure

  • Molecular Formula : C₇H₈BrFNO₂S
  • Molecular Weight : 239.11 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The structure of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline includes a bromine atom at the para position, a fluorine atom at the meta position, and a methylsulfonyl group attached to the aniline ring. This arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its lipophilicity and allows for stronger binding interactions with target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, affecting downstream signaling pathways involved in cell growth and survival.

Anticancer Activity

Recent studies indicate that 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)8.0Inhibition of EGFR signaling
HeLa (Cervical)10.0Cell cycle arrest

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains:

Bacterial StrainMIC (μg/mL)Type of Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Case Studies

Several case studies have explored the biological effects of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline:

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of the compound on MCF-7 and A549 cells, revealing a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation.
  • Antimicrobial Efficacy :
    • Research conducted on clinical isolates of Staphylococcus aureus showed that the compound effectively inhibited biofilm formation, suggesting its potential use in treating resistant infections.

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